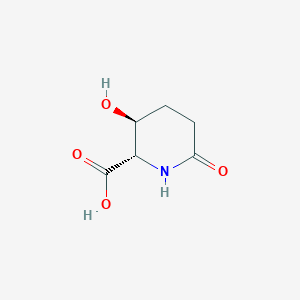

(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid

CAS No.: 299208-59-6

Cat. No.: VC15807469

Molecular Formula: C6H9NO4

Molecular Weight: 159.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 299208-59-6 |

|---|---|

| Molecular Formula | C6H9NO4 |

| Molecular Weight | 159.14 g/mol |

| IUPAC Name | (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H9NO4/c8-3-1-2-4(9)7-5(3)6(10)11/h3,5,8H,1-2H2,(H,7,9)(H,10,11)/t3-,5-/m0/s1 |

| Standard InChI Key | PJNXWDZCBVFCMD-UCORVYFPSA-N |

| Isomeric SMILES | C1CC(=O)N[C@@H]([C@H]1O)C(=O)O |

| Canonical SMILES | C1CC(=O)NC(C1O)C(=O)O |

Introduction

Structural and Stereochemical Features

The (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid features a six-membered piperidine ring with three distinct functional groups: a carboxylic acid at position 2, a hydroxy group at position 3, and a ketone at position 6 (Figure 1). The (2S,3S) configuration establishes a defined stereochemical environment, influencing molecular interactions and conformational stability.

Conformational Analysis

Piperidine rings typically adopt chair or boat conformations, but the presence of substituents can distort these geometries. For example, in the structurally related (2S)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid, the dioxopiperazine ring adopts a half-chair conformation due to steric and electronic effects . By analogy, the 6-oxo group in the target compound likely induces ring puckering, stabilizing a half-chair or envelope conformation.

Hydrogen Bonding Networks

Intramolecular hydrogen bonds between the hydroxy group (C3-OH) and the ketone (C6=O) or carboxylic acid (C2-COOH) may enforce planarity in specific regions. Similar interactions were observed in N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, where N–H⋯O bonds formed a three-dimensional network . Such interactions could enhance the compound’s crystalline stability or solubility.

Synthetic Pathways and Reactivity

Proposed Synthesis Strategies

While no direct synthesis of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid is documented, retro-synthetic analysis suggests feasible routes:

-

Cyclization of Amino Acid Derivatives: Starting from a protected (2S,3S)-dihydroxylysine, oxidative cleavage of a diol intermediate could yield the 6-oxo group, followed by deprotection to reveal the carboxylic acid .

-

Oxidative Functionalization: A piperidine-2-carboxylic acid precursor could undergo selective oxidation at C6 using agents like KMnO₄ or RuO₄, with stereocontrol guided by chiral auxiliaries.

Reactivity Profiling

The carboxylic acid and hydroxy groups render the compound amphoteric, capable of forming salts or esters. The ketone at C6 may participate in nucleophilic additions or serve as a hydrogen bond acceptor. In spiro[indole-3,4′-pyridine] derivatives, analogous ketones facilitated prototropic migrations and S-alkylation reactions , suggesting similar reactivity here.

Physicochemical Properties

Spectral Characteristics

-

IR Spectroscopy: Expected peaks include ν(OH) ~3200–3500 cm⁻¹, ν(C=O)carboxylic ~1700 cm⁻¹, and ν(C=O)ketone ~1680 cm⁻¹.

-

NMR Spectroscopy:

-

¹H NMR: The C3-OH proton may appear as a broad singlet (δ 4.5–5.5 ppm), while H-3 and H-2 protons would exhibit coupling patterns reflective of their stereochemistry.

-

¹³C NMR: Distinct signals for C6=O (~205 ppm), C2-COOH (~175 ppm), and C3-OH (~70 ppm).

-

Crystallographic Considerations

The compound’s crystal packing likely involves O–H⋯O and N–H⋯O hydrogen bonds, akin to the centrosymmetric dimers observed in (2S)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid . Disorder in carboxylic proton positions, as seen in that study, might also occur here.

Comparative Analysis with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume